

Application Note: Quantitative Analysis of Methyl 4-ethoxy-2-methoxybenzoate

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Compound of Interest

Compound Name: *Methyl 4-ethoxy-2-methoxybenzoate*

Cat. No.: *B8695603*

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Abstract: This document provides a comprehensive guide to the quantitative analysis of **Methyl 4-ethoxy-2-methoxybenzoate**, a key chemical intermediate. We present detailed protocols for three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This guide is designed for researchers, quality control analysts, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind method selection and parameter optimization to ensure data integrity and reproducibility.

Introduction and Analytical Strategy

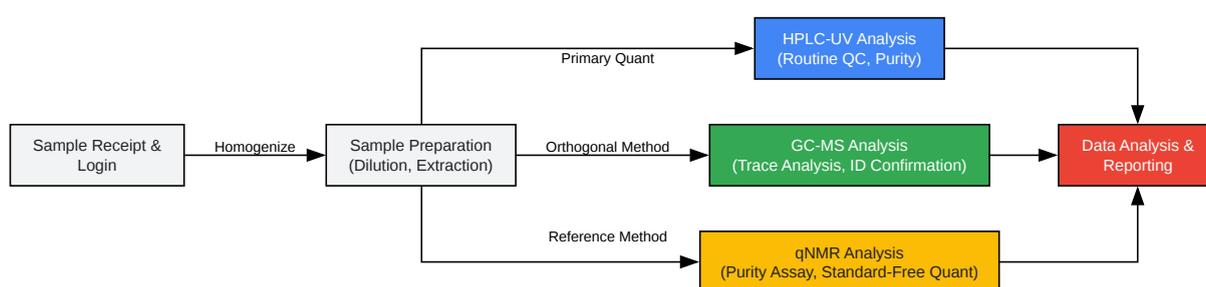
Methyl 4-ethoxy-2-methoxybenzoate is an aromatic ester whose precise quantification is critical for ensuring reaction yield, purity of synthetic intermediates, and quality control in various research and development applications. The presence of a substituted benzene ring provides a strong chromophore, making it highly suitable for UV-based detection, while its volatility and thermal stability allow for gas-phase analysis.

The choice of analytical method is contingent upon the specific requirements of the analysis, such as sample matrix complexity, required sensitivity, and the need for structural confirmation. This guide presents three complementary methods to address a range of analytical challenges.

- High-Performance Liquid Chromatography (HPLC): The workhorse for routine quality control and purity assessment, offering excellent accuracy and precision.

- Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for trace-level quantification and unambiguous identification, providing an orthogonal method for confirmation.
- Quantitative NMR (qNMR): A primary ratio method for determining concentration and purity without the need for an identical analyte reference standard, relying instead on a certified internal standard.

Below is a logical workflow for the analysis of a typical sample.



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Caption: General analytical workflow for **Methyl 4-ethoxy-2-methoxybenzoate**.

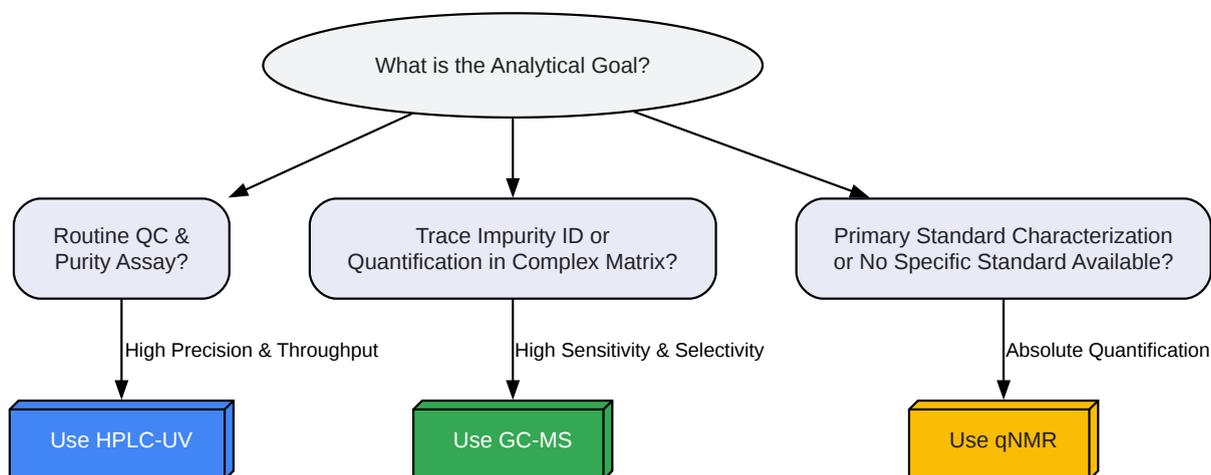
Physicochemical Properties of the Analyte

Understanding the chemical properties of **Methyl 4-ethoxy-2-methoxybenzoate** is fundamental to developing effective analytical methods. While specific experimental data for this exact isomer may be limited, properties can be reliably inferred from its structure and data on close analogs.[1]

Property	Value	Significance for Analysis
Molecular Formula	C ₁₁ H ₁₄ O ₄	Used for exact mass determination in MS.[1]
Molecular Weight	210.23 g/mol	Essential for preparing standard solutions and calculations.[1]
Structure	Aromatic Ester	The benzene ring acts as a strong chromophore for UV detection.
Predicted LogP	~2.3	Indicates good solubility in common organic solvents (e.g., Acetonitrile, Methanol, Hexane) and suitability for reverse-phase HPLC.[1]
Volatility	Moderate	Sufficiently volatile for analysis by gas chromatography without derivatization.

Method Selection Guide

Selecting the right analytical technique is a critical decision driven by the analytical objective. The following decision tree provides guidance for choosing the most appropriate method.



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Caption: Decision tree for selecting the appropriate analytical method.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This reverse-phase HPLC method is designed for robust, routine quantification and purity analysis. The methodology is adapted from established procedures for structurally related benzoate esters.^{[2][3]}

4.1. Rationale A C18 column is selected for its excellent retention and separation of moderately non-polar aromatic compounds. The mobile phase, a mixture of acetonitrile and water, provides efficient elution. A small amount of acid is added to suppress the ionization of any potential acidic impurities and ensure sharp, symmetrical peaks. UV detection is set at a wavelength near the absorbance maximum of the benzene chromophore.

4.2. Instrumentation and Consumables

- HPLC System with a UV/Vis or Photodiode Array (PDA) detector.
- C18 Column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Acetonitrile (HPLC Grade).

- Formic Acid (LC-MS Grade).
- Ultrapure Water.
- Volumetric flasks and pipettes.

4.3. Step-by-Step Protocol

- Mobile Phase Preparation: Prepare the mobile phase by mixing Acetonitrile and Water (containing 0.1% Formic Acid) in a 60:40 (v/v) ratio. Filter and degas the solution.
- Standard Solution Preparation:
 - Accurately weigh approximately 20 mg of **Methyl 4-ethoxy-2-methoxybenzoate** reference standard into a 100 mL volumetric flask.
 - Dissolve and dilute to volume with the mobile phase to create a stock solution of ~200 µg/mL.
 - Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.
- Sample Preparation:
 - Accurately weigh the sample to be analyzed.
 - Dissolve the sample in the mobile phase to achieve an expected final concentration within the calibration range (e.g., ~25 µg/mL).
 - Filter the sample solution through a 0.45 µm syringe filter prior to injection.
- Chromatographic Conditions:

Parameter	Setting
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	60:40 Acetonitrile : Water (0.1% Formic Acid)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	254 nm

| Run Time | 10 minutes (or until the analyte has eluted) |

- Analysis and Calculation:
 - Inject the calibration standards to generate a linear regression curve (Peak Area vs. Concentration). The correlation coefficient (r^2) should be >0.999 .
 - Inject the sample solutions.
 - Calculate the concentration of the analyte in the sample using the calibration curve.

4.4. Method Validation Summary

Parameter	Expected Performance
Linearity (r^2)	> 0.999
Accuracy (% Recovery)	98.0 - 102.0%
Precision (%RSD)	$< 2.0\%$
Limit of Detection (LOD)	$\sim 0.1 \mu\text{g/mL}$

| Limit of Quantitation (LOQ) | $\sim 0.5 \mu\text{g/mL}$ |

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This GC-MS method is suitable for the confirmation of identity and for sensitive quantification, especially in complex sample matrices. The method leverages the volatility of the analyte and the high selectivity of mass spectrometric detection.^{[4][5]}

5.1. Rationale Electron Ionization (EI) is used to generate reproducible fragmentation patterns for structural confirmation. A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) provides good chromatographic separation based on boiling point. A temperature gradient program is employed to ensure efficient elution and good peak shape. Quantification can be performed in either full scan mode or, for higher sensitivity, using Selected Ion Monitoring (SIM) of characteristic fragment ions.

5.2. Instrumentation and Consumables

- GC-MS system with an Electron Ionization (EI) source.
- Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 μ m film thickness).
- Helium (99.999% purity).
- Hexane or Ethyl Acetate (GC Grade).
- Autosampler vials with inserts.

5.3. Step-by-Step Protocol

- Standard and Sample Preparation:
 - Prepare stock and calibration standards in Hexane or Ethyl Acetate, following the same dilution scheme as for HPLC, but at potentially lower concentrations if trace analysis is required.
 - Prepare samples by dissolving them in the same solvent to a concentration within the calibration range.

- GC-MS Conditions:

Parameter	Setting
Inlet Temperature	250 °C
Injection Mode	Splitless (1 µL injection volume)
Carrier Gas	Helium, constant flow at 1.2 mL/min
Oven Program	Start at 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min
MS Transfer Line	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV

| Scan Range | 50 - 350 m/z |

- Data Analysis:

- Identify the analyte peak by its retention time and mass spectrum.
- Expected key fragments for benzoate esters include ions resulting from the loss of the ether alkyl groups or the ester methoxy group.^[4]
- For quantification, generate a calibration curve using the total ion chromatogram (TIC) peak area or the area of a specific, abundant fragment ion.

5.4. Method Validation Summary

Parameter	Expected Performance
Linearity (r^2)	> 0.995
Accuracy (% Recovery)	95.0 - 105.0%
Precision (%RSD)	< 5.0%
Limit of Detection (LOD)	~1-10 ng/mL

| Limit of Quantitation (LOQ) | ~5-25 ng/mL |

Quantitative NMR (qNMR) Protocol

qNMR is a powerful primary method for determining the purity or concentration of a substance without requiring a chemically identical reference standard. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[6]

6.1. Rationale By adding a known amount of a certified internal standard (IS) to a known amount of the sample, the concentration of the analyte can be calculated by comparing the integral of a specific analyte resonance with the integral of a known resonance from the IS. The IS should be stable, non-reactive, have a simple spectrum with peaks that do not overlap with the analyte, and be accurately weighable. Maleic acid or Dimethyl sulfone are common choices.

6.2. Instrumentation and Consumables

- High-resolution NMR Spectrometer (≥ 400 MHz).
- High-precision analytical balance.
- Certified Internal Standard (e.g., Maleic Acid).
- Deuterated Solvent (e.g., Chloroform-d or DMSO-d₆).
- NMR tubes.

6.3. Step-by-Step Protocol

- Sample Preparation:
 - Accurately weigh ~15-20 mg of the **Methyl 4-ethoxy-2-methoxybenzoate** sample into a clean vial.
 - Accurately weigh ~10-15 mg of the certified internal standard (e.g., Maleic Acid) into the same vial. Record both masses precisely.

- Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- Transfer the solution to an NMR tube.
- NMR Acquisition Parameters:
 - Acquire a quantitative ¹H NMR spectrum.
 - Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest (analyte or standard) to allow for full relaxation. A D1 of 30-60 seconds is typical.
 - Use a 90° pulse angle.
 - Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1).
- Data Processing and Calculation:
 - Process the spectrum with careful phasing and baseline correction.
 - Integrate a well-resolved, unique signal for the analyte (e.g., one of the methoxy or ethoxy signals).
 - Integrate a well-resolved signal for the internal standard (e.g., the olefinic protons of maleic acid).
 - Calculate the purity of the analyte using the following formula:

$$\text{Purity (\%)} = (I_{\text{analyte}} / I_{\text{IS}}) * (N_{\text{IS}} / N_{\text{analyte}}) * (MW_{\text{analyte}} / MW_{\text{IS}}) * (m_{\text{IS}} / m_{\text{analyte}}) * P_{\text{IS}}$$

Where:

- I: Integral value
- N: Number of protons for the integrated signal
- MW: Molecular weight
- m: Mass

- P_IS: Purity of the internal standard (as stated on its certificate)

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